Enhanced Lipophilicity Over the Primary Amine Analog Drives CNS-Directed Scaffold Design
When selecting a 2,4,6-trisubstituted pyrimidine intermediate for CNS-focused projects, 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is superior to its primary amine analog (4,6-dichloro-2-methylpyrimidin-5-amine). This is reflected in the target compound's higher computed lipophilicity, with an XLogP3 of 2.5 [1], compared to a reported LogP of 2.25 for the primary amine comparator [2], representing a meaningful shift for crossing the blood-brain barrier.
| Evidence Dimension | Lipophilicity (XLogP3/computed LogP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4,6-Dichloro-2-methylpyrimidin-5-amine (LogP: 2.255) |
| Quantified Difference | Δ LogP ≈ +0.25 to +0.84 |
| Conditions | In silico prediction using XLogP3 algorithm versus reported experimental/computed values for the comparator. |
Why This Matters
A higher LogP value indicates improved passive membrane permeability, a critical parameter for designing CNS-penetrant therapeutic candidates and a direct differentiator for procurement in neuro-drug discovery programs.
- [1] PubChem. (2026). 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine (XLogP3-AA). National Library of Medicine. View Source
- [2] Kepu China. (2018). 2-methyl-4,6-dichloro-5-aminopyrimidine (LogP). cloud.kepuchina.cn. View Source
